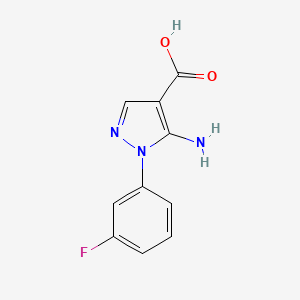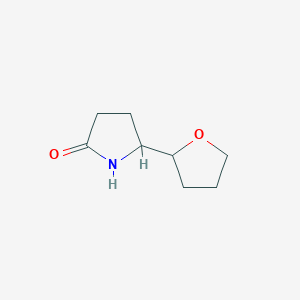
5-(Oxolan-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(Oxolan-2-yl)pyrrolidin-2-one” is an organic compound that consists of a 5-membered lactam . It is also known as 2-Pyrrolidone or butyrolactam . This compound is colorless and is miscible with water and most common organic solvents . It has a variety of industrial uses .
Synthesis Analysis
The synthesis of “this compound” involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A variety of substituted anilines, benzylamines, and other primary amines as well as a wide range of donor–acceptor cyclopropanes bearing (hetero)aromatic or alkenyl donor groups and various acceptor substituents can be involved in this transformation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered lactam . The InChI code for this compound is1S/C8H13NO2/c10-8-4-3-6 (9-8)7-2-1-5-11-7/h6-7H,1-5H2, (H,9,10) . Chemical Reactions Analysis
The formation of “this compound” involves a cascade reaction of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .Physical And Chemical Properties Analysis
“this compound” is a colorless liquid that is miscible with water and most common organic solvents . It has a molecular weight of 155.2 .Scientific Research Applications
Radical Alkylation and Regioselectivity
A study by Iuga et al. (2010) focuses on the regioselective intermolecular oxidative free-radical substitution of substituted pyrroles, yielding disubstituted pyrroles. This process, explored through quantum chemical methods, reveals significant insights into the reactivity and potential applications of pyrrole-containing molecules in synthesizing compounds with antitumor, anti-HIV, antibacterial, and other therapeutic activities (Iuga, Uribe, Miranda, & Vivier–Bunge, 2010).
Organocatalysis in Green Chemistry
Bortolini et al. (2012) have developed silica-supported 5-(pyrrolidin-2-yl)tetrazole for organocatalytic processes, transitioning from batch to continuous-flow conditions. This work emphasizes the environmentally benign aspects of continuous-flow aldol reactions, highlighting the material's good stereoselectivities and conversion efficiencies, as well as the long-term stability of the packing material (Bortolini, Caciolli, Cavazzini, Costa, Greco, Massi, & Pasti, 2012).
Excited-state Intramolecular Proton Transfer
Li et al. (2018) explore the excited-state intramolecular proton transfer in non-fused and fused pyrrole-pyridine hydrogen bond systems. Their work provides valuable insights into the design of excited-state intramolecular proton transfer (ESIPT) systems, highlighting the effect of structural features on ESIPT processes (Li, Li, Shi, & Liu, 2018).
Asymmetric Synthesis and Catalysis
Yang et al. (2015) report on the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones via an organocatalytic 1,3-dipolar cycloaddition of azomethine ylides. This method affords compounds with a spiro-heteroquaternary stereogenic center, demonstrating the potential of asymmetric catalysis in synthesizing structurally novel and complex molecules (Yang, Tang, He, Li, Yu, & Deng, 2015).
Biomimetic Electron Transfer
Lukas et al. (2002) discuss a green perylene-based analogue of chlorophyll a, designed for biomimetic electron transfer using low-energy excited states. Their work contributes to the development of biomimetic electron donor−acceptor systems, providing a foundation for further exploration in mimicking natural photosynthetic processes (Lukas, Zhao, Miller, & Wasielewski, 2002).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 5-(oxolan-2-yl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, are known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, may influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
5-(oxolan-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-4-3-6(9-8)7-2-1-5-11-7/h6-7H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDADVUCDQBYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885529.png)
![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2885530.png)
![benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate](/img/structure/B2885531.png)
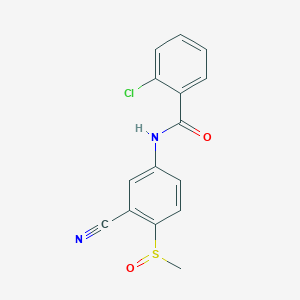

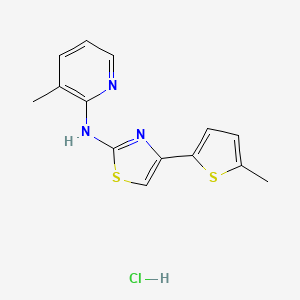

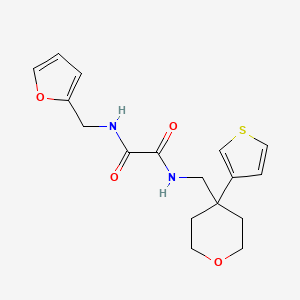
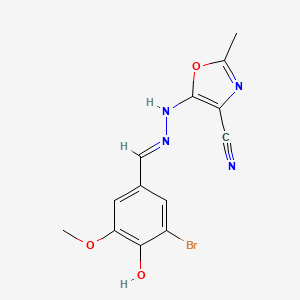
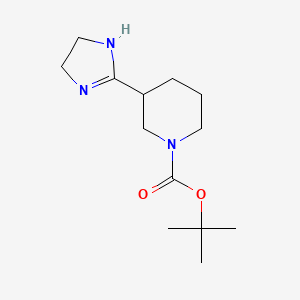
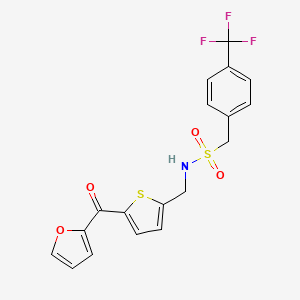
![3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2885544.png)
